molecular formula C16H25N3O4S B4669242 N-ethyl-5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methoxybenzenesulfonamide

N-ethyl-5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methoxybenzenesulfonamide

Cat. No.: B4669242
M. Wt: 355.5 g/mol
InChI Key: CAOHXYUWOHTMHP-UHFFFAOYSA-N
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Description

N-ethyl-5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a piperazine ring, and an ethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methoxybenzenesulfonamide typically involves the reaction of 2-methoxybenzenesulfonyl chloride with N-ethylpiperazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methoxybenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: Used in the synthesis of various pharmaceuticals.

    4-Ethylpiperazine-1-sulfonyl chloride: Employed in organic synthesis.

    5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine: Investigated for its biological activities.

Uniqueness

N-ethyl-5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methoxybenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfonamide group, in particular, is crucial for its potential as an enzyme inhibitor and its diverse applications in medicinal chemistry .

Properties

IUPAC Name

N-ethyl-5-(4-ethylpiperazine-1-carbonyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-4-17-24(21,22)15-12-13(6-7-14(15)23-3)16(20)19-10-8-18(5-2)9-11-19/h6-7,12,17H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOHXYUWOHTMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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